4-[(4-Ethoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid
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Overview
Description
4-[(4-Ethoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry . The compound features a thiophene ring substituted with an ethoxyphenylsulfamoyl group and a carboxylic acid group, making it a molecule of interest for various scientific research applications.
Preparation Methods
The synthesis of 4-[(4-Ethoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene-2-carboxylic acid with 4-ethoxyphenylsulfonyl chloride in the presence of a base such as triethylamine . The reaction typically occurs under mild conditions and yields the desired product after purification.
Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product .
Chemical Reactions Analysis
4-[(4-Ethoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure optimal reaction rates and product formation .
Scientific Research Applications
4-[(4-Ethoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(4-Ethoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-[(4-Ethoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid can be compared with other thiophene derivatives such as:
Thiophene-2-carboxylic acid: A simpler derivative with a carboxylic acid group, used in similar applications but with different reactivity and properties.
4-[(4-Methoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid: A closely related compound with a methoxy group instead of an ethoxy group, which may exhibit different biological activities and chemical reactivity.
Properties
IUPAC Name |
4-[(4-ethoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5S2/c1-2-19-10-5-3-9(4-6-10)14-21(17,18)11-7-12(13(15)16)20-8-11/h3-8,14H,2H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGQSVYERNDLQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CSC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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